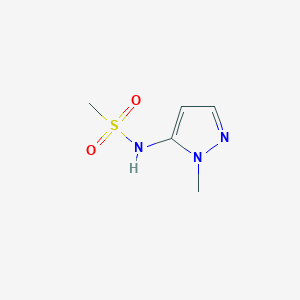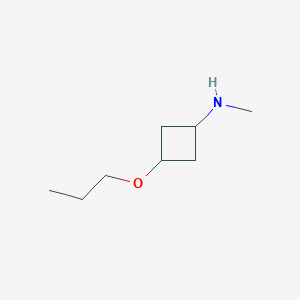![molecular formula C11H13N3O2 B14909101 N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide](/img/structure/B14909101.png)
N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide is a compound that belongs to the class of oximes and hydrazones. These compounds are known for their significant biological and analytical properties. The presence of both oxime and hydrazone functional groups in this compound makes it an interesting subject for scientific research due to its potential to form various metal complexes .
Vorbereitungsmethoden
The synthesis of N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide involves the reaction of biacetyl monoxime with benzoic hydrazide in ethanol, with a few drops of glacial acetic acid added to the mixture. The solution is then refluxed for 8 hours to obtain the desired product
Analyse Chemischer Reaktionen
N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide undergoes various chemical reactions, including complexation with transition metals such as cobalt (II), nickel (II), copper (II), and palladium (II). These reactions typically involve the formation of square planar or octahedral complexes, depending on the metal ion and reaction conditions . Common reagents used in these reactions include pyridine and other coordinating solvents. The major products formed are metal complexes with distinct spectral and magnetic properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxime and hydrazone functional groups provide multiple coordination sites, allowing the compound to act as a polydentate ligand. This leads to the formation of complexes with distinct geometries and properties, which can interact with biological targets or be used in analytical applications .
Vergleich Mit ähnlichen Verbindungen
N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide is unique due to the presence of both oxime and hydrazone functional groups, which provide multiple coordination sites for metal complexation. Similar compounds include:
2-Hydroxy-N’-3-(hydroxyimino)butan-2-ylidene)benzohydrazide: Another compound with similar functional groups and coordination properties.
(2E,3E)-3-[(6-{[(1E,2E)-2-(hydroxyimino)-1-methylpropylidene]amino}-pyridin-2-yl)imino]butan-2-one oxime: A dioxime ligand with similar coordination abilities.
These compounds share the ability to form metal complexes, but N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide is distinguished by its specific structural features and the resulting properties of its metal complexes.
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
N-[(E)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(9(2)14-16)12-13-11(15)10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,15)/b12-8+,14-9+ |
InChI-Schlüssel |
UIIJJIYQCSOSSY-MXOVAJDFSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C(=N/O)/C |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)
![Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14909028.png)
![N'-ethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14909029.png)







![N-propyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909073.png)
![3-(4-ethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14909084.png)

